
1-(2-Ethylbutyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylbutyl)hydrazine is an organic compound with the chemical formula C6H16N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)hydrazine can be synthesized through the reaction of 2-ethylbutylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction can be represented as follows: [ \text{C}6\text{H}{15}\text{NH}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}6\text{H}{16}\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazines.
化学反应分析
Types of Reactions: 1-(2-Ethylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azines or nitrogen oxides.
Reduction: Formation of amines or other reduced nitrogen compounds.
Substitution: Formation of substituted hydrazines or other derivatives.
科学研究应用
1-(2-Ethylbutyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Ethylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The nitrogen-nitrogen bond in hydrazines is relatively weak, making them reactive intermediates in many chemical processes. The compound can also form coordination complexes with metal ions, influencing its reactivity and applications.
相似化合物的比较
Hydrazine (N2H4): A simpler hydrazine with similar reactivity but different physical properties.
1,2-Dimethylhydrazine: Another hydrazine derivative with different substituents, affecting its reactivity and applications.
Phenylhydrazine: Contains a phenyl group, making it more aromatic and less reactive than 1-(2-Ethylbutyl)hydrazine.
Uniqueness: this compound is unique due to its specific alkyl substituent, which influences its solubility, reactivity, and potential applications. Its structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
70082-39-2 |
|---|---|
分子式 |
C6H16N2 |
分子量 |
116.20 g/mol |
IUPAC 名称 |
2-ethylbutylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-6(4-2)5-8-7/h6,8H,3-5,7H2,1-2H3 |
InChI 键 |
QGVQZJSYAIMPHI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


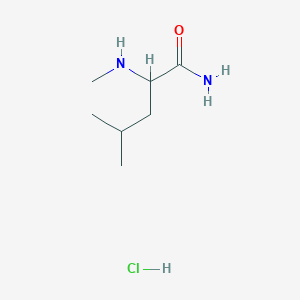

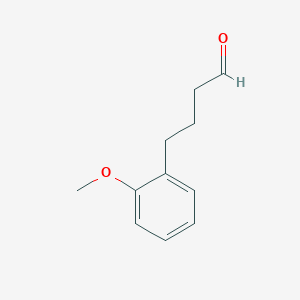

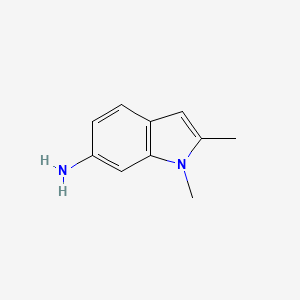
![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)
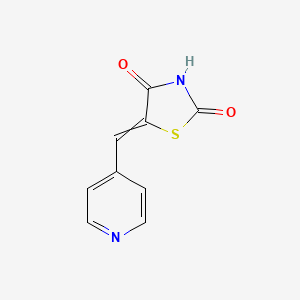

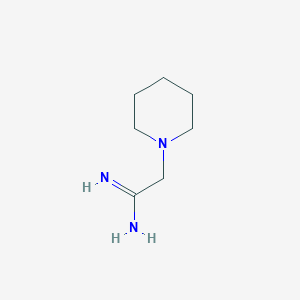
![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
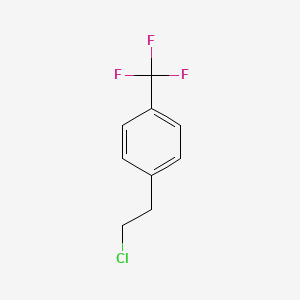
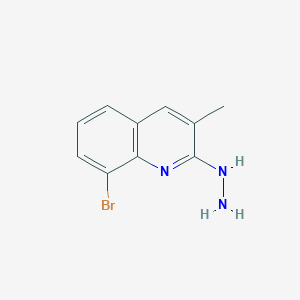
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
